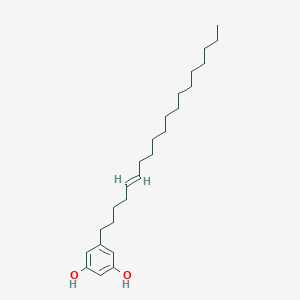
5-(n-Nonadecenyl)resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(n-Nonadecenyl)resorcinol is a phenolic lipid compound belonging to the class of alkylresorcinols. It is characterized by a long nonadecenyl chain attached to the resorcinol core, which consists of a benzene ring with two hydroxyl groups at positions 1 and 3. This compound is naturally found in various plants, including cereals like wheat, barley, and rye, as well as in certain fruits and vegetables .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-Nonadecenyl)resorcinol typically involves the alkylation of resorcinol with a nonadecenyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the resorcinol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(n-Nonadecenyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the resorcinol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroresorcinol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroresorcinol derivatives.
Substitution: Ethers and esters of this compound.
Aplicaciones Científicas De Investigación
5-(n-Nonadecenyl)resorcinol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(n-Nonadecenyl)resorcinol involves its interaction with cell membranes, where it modulates membrane fluidity and permeability. This compound can also act as an antioxidant, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, it may inhibit certain enzymes, such as peroxidases, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Nonadecylresorcinol: Similar structure but with a saturated nonadecyl chain instead of a nonadecenyl chain.
5-Pentadecylresorcinol: Contains a shorter pentadecyl chain attached to the resorcinol core.
5-Heneicosylresorcinol: Features a longer heneicosyl chain compared to 5-(n-Nonadecenyl)resorcinol.
Uniqueness
This compound is unique due to its unsaturated nonadecenyl chain, which imparts distinct physicochemical properties such as higher fluidity and reactivity compared to its saturated counterparts. This unsaturation also contributes to its enhanced biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
91549-17-6 |
|---|---|
Fórmula molecular |
C25H42O2 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
5-[(E)-nonadec-5-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h14-15,20-22,26-27H,2-13,16-19H2,1H3/b15-14+ |
Clave InChI |
MJDFOFMXJRKSIV-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/CCCCC1=CC(=CC(=C1)O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


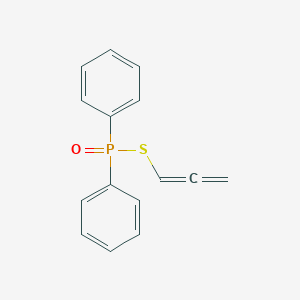
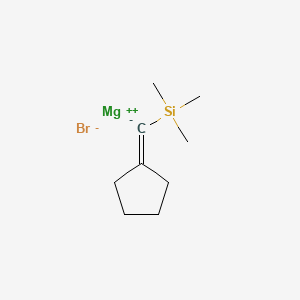
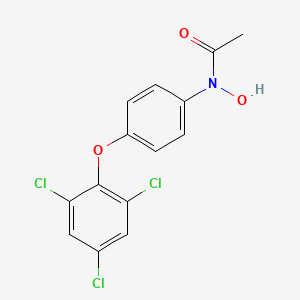
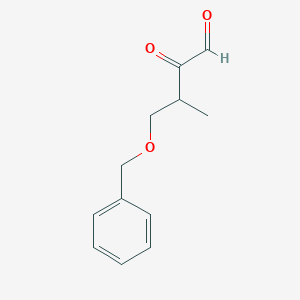

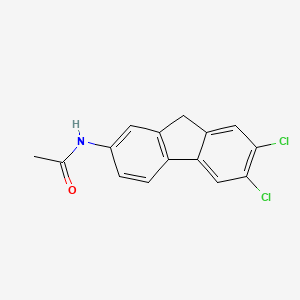
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
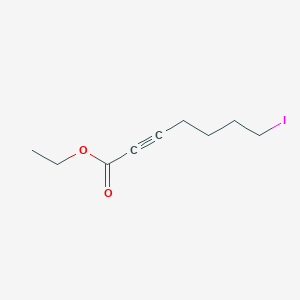
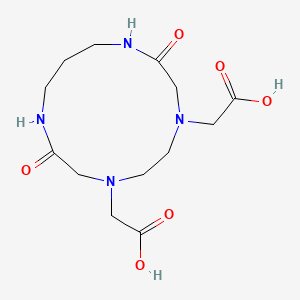

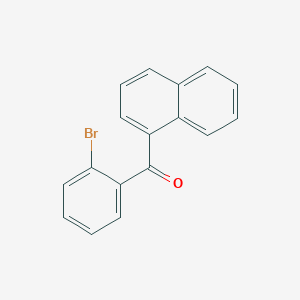
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)

![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
